An In-Depth Technical Guide to Ethyl 4,5-dimethoxy-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 4,5-dimethoxy-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5-dimethoxy-2-nitrobenzoate is a substituted aromatic carboxylic acid ester that serves as a valuable intermediate in synthetic organic chemistry. Its unique structural features, including electron-donating methoxy groups and an electron-withdrawing nitro group, make it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for synthesis and analysis, and its role in the development of bioactive compounds.
Core Chemical and Physical Properties
Ethyl 4,5-dimethoxy-2-nitrobenzoate is a pale yellow powder at room temperature.[] Its core properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₆ | [1][][4][5] |
| Molecular Weight | 255.22 g/mol | [1][4][5] |
| CAS Number | 100905-33-7 | [][4][5] |
| Physical State | Powder | [1][] |
| Purity (typical) | ≥98% | [1][] |
| Boiling Point | 392.3 °C at 760 mmHg | |
| Solubility | Expected to be soluble in organic solvents | [1] |
Spectral Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the ethyl ester group. The aromatic protons will appear as distinct singlets due to their substitution pattern. The methoxy groups will each present as a singlet, and the ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the ester will be found in the downfield region. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the attached methoxy and nitro groups. The two methoxy carbons and the two carbons of the ethyl group will be observed in the upfield region.
Mass Spectrometry: The mass spectrum of Ethyl 4,5-dimethoxy-2-nitrobenzoate is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for aromatic esters include the loss of the ethoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide (CO). The nitro group can also influence the fragmentation pathway.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the ester will be prominent. Aromatic C-H and C=C stretching vibrations will also be observed, along with characteristic bands for the C-O-C stretching of the methoxy groups and asymmetric and symmetric stretching of the nitro (NO₂) group.
Experimental Protocols
Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid (Precursor)
A common route to Ethyl 4,5-dimethoxy-2-nitrobenzoate involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid) followed by esterification.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Nitric acid (70%)
-
Sulfuric acid (concentrated)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 3,4-dimethoxybenzoic acid to a mixture of nitric acid and sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4,5-dimethoxy-2-nitrobenzoic acid.[6]
Synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate (Fischer-Speier Esterification)
Materials:
-
4,5-Dimethoxy-2-nitrobenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Ethyl 4,5-dimethoxy-2-nitrobenzoate.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
Ethyl 4,5-dimethoxy-2-nitrobenzoate is a key intermediate in the synthesis of various biologically active molecules, particularly those containing a quinazoline scaffold.[7][8][9] The general strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the heterocyclic ring system.
Synthesis of Bioactive Quinazolines
The quinazoline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]
The synthetic utility of Ethyl 4,5-dimethoxy-2-nitrobenzoate in this context involves the following conceptual steps:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a reducing agent like tin(II) chloride. This yields ethyl 2-amino-4,5-dimethoxybenzoate.
-
Cyclization: The resulting anthranilate derivative can then be reacted with various reagents to form the quinazoline ring. For example, reaction with a formamide equivalent can lead to the formation of a 4-quinazolinone core.
References
- 1. indiamart.com [indiamart.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 4. Ethyl 4,5-dimethoxy-2-nitrobenzoate | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
